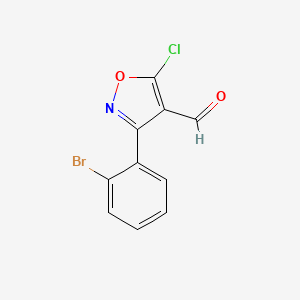

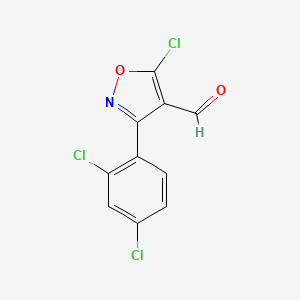

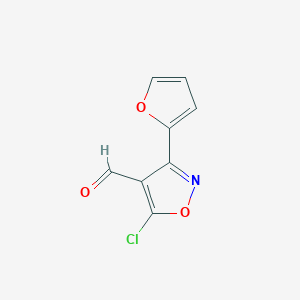

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the tert-butylphenyl and chloro groups. One possible method for the synthesis of similar compounds involves an aldol condensation in an ionic liquid . Another study mentions the use of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) as a matrix suitable for the analysis of polymers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Phenols, such as 4-tert-Butylphenol, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-tert-Butylphenol, which is a related compound, is a white solid with a distinct phenolic odor and it dissolves in basic water .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The synthesis of 5-azidooxazole-4-carbaldehydes from corresponding chloro aldehydes, including the tert-butylphenyl variant, demonstrates their potential as intermediates in organic synthesis. These compounds exhibit varying stability and undergo reactions such as Cornforth rearrangement, providing insights into their reactivity and applications in synthesizing complex molecules (L'abbé et al., 1993).

Photophysical Properties

- Research on tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a related compound, explores its conversion into alkynyl-functionalized derivatives for optoelectronic applications. These studies highlight the photophysical properties and potential use in organic light-emitting devices (OLEDs), underscoring the significance of tert-butylphenyl oxazole derivatives in material science (Hu et al., 2013).

Synthesis of Heterocycles

- The transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions illustrates the utility of chloro-substituted carbaldehydes in constructing biologically active heterocycles. This showcases the broader synthetic utility of compounds structurally related to 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde in medicinal chemistry (Gaonkar & Rai, 2010).

Antimicrobial Applications

- The design and synthesis of Schiff’s bases from 4-chloro-3-coumarin aldehyde, closely related to the chemical structure of interest, have been studied for their antimicrobial activity. Such research underscores the relevance of chloro-substituted carbaldehydes and their derivatives in developing new antimicrobial agents (Bairagi et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-tert-butylphenyl salicylate, have been shown to target inflammatory responses in macrophages . They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, which are key enzymes in the inflammatory response .

Mode of Action

For instance, 4-tert-butylphenyl salicylate has been shown to inhibit the NF-kappa B pathway, a key regulator of immune response to infection .

Biochemical Pathways

The compound likely affects the NF-kappa B pathway, given the known effects of similar compounds . This pathway plays a crucial role in regulating the immune response to infection. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 .

Result of Action

The compound’s action results in a significant reduction in the inflammatory response of macrophages . This is achieved through the inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6, leading to a downregulation of the NF-kappa B pathway . This suggests that the compound may have therapeutic potential in inflammatory disorders.

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-17)13(15)18-16-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRODQRDDDCDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)